2-Amino-2-(3-fluorooxetan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a synthetic compound with a molecular formula of C5H8FNO3 and a molecular weight of 149.12 g/mol . This compound features an oxetane ring substituted with a fluorine atom and an amino group attached to an acetic acid moiety. It is a white to off-white powder or crystalline substance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorooxetane with glycine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(oxetan-3-yl)acetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorooxetane: A simpler structure without the amino and acetic acid groups, used as a precursor in synthesis.
Uniqueness
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the amino group allows for interactions with biological targets .
Eigenschaften
Molekularformel |
C5H8FNO3 |
---|---|
Molekulargewicht |
149.12 g/mol |
IUPAC-Name |
2-amino-2-(3-fluorooxetan-3-yl)acetic acid |
InChI |
InChI=1S/C5H8FNO3/c6-5(1-10-2-5)3(7)4(8)9/h3H,1-2,7H2,(H,8,9) |
InChI-Schlüssel |
YXNXOXAHAYIOIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.